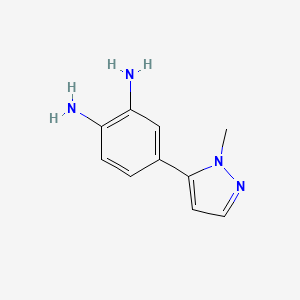

4-(1-Methyl-1H-pyrazol-5-yl)benzene-1,2-diamine

Description

Properties

IUPAC Name |

4-(2-methylpyrazol-3-yl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-14-10(4-5-13-14)7-2-3-8(11)9(12)6-7/h2-6H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFIIEREKKQHLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC(=C(C=C2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)benzene-1,2-diamine typically involves the reaction of 1,2-benzenediamine with 1-methyl-1H-pyrazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino groups on the benzene ring exhibit strong nucleophilic character, enabling reactions with electrophilic agents.

Key Reactions:

-

Sulfonamide Formation: Reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base (e.g., pyridine) to form sulfonamide derivatives. This is analogous to methodologies used for related 4-(1H-pyrazol-1-yl)benzenesulfonamides .

-

Alkylation/Acylation: Primary amines undergo alkylation with alkyl halides or acylation with acyl chlorides. For example, treatment with acetyl chloride yields N-acetyl derivatives.

Example Conditions:

Condensation and Cyclization Reactions

The vicinal amino groups facilitate condensation with carbonyl compounds to form heterocyclic systems.

Key Reactions:

-

Triazole Formation: Reacts with triethyl orthoacetate (TEOA) under reflux to generate 3,5-dimethyl-1,2,4-triazole derivatives, as demonstrated in analogous diaminobenzene systems .

-

Imidazole Synthesis: Condensation with aldehydes or ketones in acidic media produces benzimidazole derivatives .

Example Pathway:

-

Reaction with TEOA in toluene at 110°C forms an imidate intermediate.

-

Treatment with hydrazine monohydrate yields a triazole-linked product .

Optimized Conditions:

| Substrate | Reagents | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Benzene-1,2-diamine core | TEOA, hydrazine, toluene | 110°C | 6 h | 85% |

Reductive Amination

The primary amines participate in reductive amination with aldehydes or ketones to form secondary or tertiary amines.

Key Example:

-

Reaction with thiophene-2-carbaldehyde in the presence of NaBH₃CN or hydrogen gas (H₂/Pd) produces N-alkylated derivatives, a method validated for structurally similar amines.

Mechanistic Insight:

-

Schiff base formation between the amine and aldehyde.

-

Reduction of the imine bond to a stable amine.

Oxidation and Stability Considerations

The amino groups are susceptible to oxidation under harsh conditions:

-

Oxidation to Nitro Groups: Prolonged exposure to strong oxidants (e.g., KMnO₄/H₂SO₄) converts –NH₂ to –NO₂ groups, though this has not been explicitly documented for this compound .

-

Autoxidation: Storage under ambient conditions may lead to gradual oxidation, necessitating inert atmospheres for long-term stability.

Biological Activity and Functionalization

Derivatives of this compound show promise in medicinal chemistry:

-

Antileishmanial Activity: Sulfonamide derivatives exhibit IC₅₀ values comparable to pentamidine against Leishmania species .

-

Anticancer Potential: Structural analogs demonstrate epidermal growth factor receptor (EGFR) inhibition, reducing tumor proliferation.

Structure-Activity Relationship (SAR):

| Modification Site | Biological Effect | Reference |

|---|---|---|

| Sulfonamide at –NH₂ | Enhanced antiparasitic activity | |

| Pyrazole methyl group | Increased metabolic stability |

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)benzene-1,2-diamine typically involves the reaction between 1,2-benzenediamine and 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine under controlled conditions. This synthetic route allows for the production of the compound in a scalable manner suitable for industrial applications .

Medicinal Chemistry

4-(1-Methyl-1H-pyrazol-5-yl)benzene-1,2-diamine has shown promise in drug development, particularly as a scaffold for designing new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for developing drugs with antimicrobial and anticancer properties. Research indicates that this compound may inhibit certain enzymes involved in cell proliferation, which is crucial in cancer treatment .

Biological Studies

The compound is under investigation for its biological activities. Studies have reported its potential as an antimicrobial agent, with efficacy against various bacterial strains. Additionally, its anticancer properties are being explored through in vitro assays that assess cell viability and proliferation in cancer cell lines .

Material Science

In the field of material science, 4-(1-Methyl-1H-pyrazol-5-yl)benzene-1,2-diamine is utilized in the synthesis of advanced materials such as polymers and dyes. Its unique structural properties allow it to serve as a building block for more complex heterocyclic compounds, which can be tailored for specific applications in materials engineering .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of 4-(1-Methyl-1H-pyrazol-5-yl)benzene-1,2-diamine against several bacterial strains including E. coli and S. aureus. The results indicated that the compound exhibited significant inhibitory effects, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Anticancer Properties

In vitro studies conducted on various cancer cell lines demonstrated that 4-(1-Methyl-1H-pyrazol-5-yl)benzene-1,2-diamine can induce apoptosis and inhibit cell growth. The mechanism involved the modulation of specific signaling pathways associated with cell survival and proliferation, highlighting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrazol-5-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Features

Table 1: Key Structural Analogs and Properties

Physicochemical and Reactivity Comparisons

- In contrast, trifluoromethyl (CF3) groups in analogs (e.g., 4-Methyl-5-CF3 derivative) significantly increase electronegativity, reducing electron density on the benzene ring and altering redox behavior .

- Solubility and Lipophilicity: The methylpyrazole substituent likely enhances organic solubility compared to ionic derivatives (e.g., 2-aminoanilinium salts, which exhibit high water solubility due to protonation ).

Synthetic Accessibility :

- Yields for pyrazole-containing diamines (e.g., 60% for N-(3-phenyl-1H-pyrazol-5-yl)benzene-1,2-diamine ) suggest moderate efficiency, possibly due to steric challenges. CF3-substituted analogs may require specialized fluorination protocols.

Biological Activity

4-(1-Methyl-1H-pyrazol-5-yl)benzene-1,2-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a benzene ring substituted with two amine groups and a pyrazole ring. Its synthesis typically involves the reaction of 1,2-benzenediamine with 1-methyl-1H-pyrazole-5-carboxylic acid, often using coupling agents like EDCI and bases such as triethylamine to facilitate the reaction under controlled conditions.

Antimicrobial Properties

Research indicates that compounds containing pyrazole moieties exhibit notable antimicrobial activity. For instance, derivatives of 4-(1-Methyl-1H-pyrazol-5-yl)benzene-1,2-diamine have been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. A study highlighted that certain pyrazole derivatives demonstrated significant inhibitory effects on E. coli and Staphylococcus aureus, suggesting their potential as antimicrobial agents .

Anticancer Activity

The anticancer properties of 4-(1-Methyl-1H-pyrazol-5-yl)benzene-1,2-diamine have garnered attention in recent years. The compound has been shown to inhibit cell proliferation in various cancer cell lines by modulating specific molecular targets involved in cell cycle regulation. For example, it may inhibit enzymes that are crucial for tumor growth, leading to reduced viability of cancer cells .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. For instance:

- Enzyme Inhibition : It may inhibit the activity of enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects.

- Receptor Modulation : The compound can bind to various receptors, influencing cellular signaling pathways that regulate proliferation and apoptosis .

Table 1: Biological Activity Summary

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by Burguete et al., a series of pyrazole derivatives were synthesized and tested for their antibacterial properties against E. coli and S. aureus. Compound 11 exhibited remarkable activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Case Study 2: Anticancer Potential

Selvam et al. synthesized novel pyrazole derivatives and evaluated their anticancer properties against various cancer cell lines. The results indicated that certain compounds derived from 4-(1-Methyl-1H-pyrazol-5-yl)benzene-1,2-diamine showed IC50 values below 50 µM, indicating potent anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1-Methyl-1H-pyrazol-5-yl)benzene-1,2-diamine, and how can experimental parameters be optimized?

- Methodology : Start with nitro precursor reduction using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours) . Monitor reaction progress via TLC. Post-reduction, alkalize the mixture with NaOH and extract with ethyl acetate. Optimize substituent positioning (e.g., pyrazole vs. phenyl groups) by comparing analogous compounds to refine reactivity and yield . Catalyst screening (e.g., Pd/C for hydrogenation) and solvent polarity adjustments can further enhance efficiency.

Q. How can the structural integrity of 4-(1-Methyl-1H-pyrazol-5-yl)benzene-1,2-diamine be confirmed post-synthesis?

- Methodology : Use NMR (¹H/¹³C) to verify aromatic proton environments and amine group signals. Mass spectrometry (MS) confirms molecular weight, while FTIR identifies N-H stretching (3200–3400 cm⁻¹). Elemental analysis validates stoichiometry. Cross-reference with PubChem’s computational data for analogous pyrazole derivatives .

Q. What are the stability challenges for this diamine, and how can they be mitigated during storage?

- Methodology : Diamines are prone to oxidation and moisture sensitivity. Store under inert gas (N₂/Ar) at –20°C in amber vials. Pre-purge solvents with nitrogen during synthesis to minimize degradation. Stabilizers like BHT (butylated hydroxytoluene) may be tested empirically .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 4-(1-Methyl-1H-pyrazol-5-yl)benzene-1,2-diamine in novel reactions?

- Methodology : Employ quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states. Tools like Gaussian or ORCA can simulate electron density shifts in the pyrazole-benzene system. Pair with molecular dynamics (MD) to study solvent effects. Validate predictions via kinetic studies (e.g., Arrhenius plots) .

Q. What experimental frameworks resolve contradictions in reaction mechanism hypotheses?

- Methodology : Use isotopic labeling (e.g., ¹⁵N) to track amine group participation. Combine with in-situ spectroscopy (Raman/IR) to monitor intermediate formation. For conflicting data, apply multivariate analysis (e.g., PCA) to isolate critical variables .

Q. How can Design of Experiments (DoE) optimize catalytic systems for this compound’s functionalization?

- Methodology : Apply factorial design (2^k or 3^k) to test variables like temperature, catalyst loading, and solvent polarity. Use response surface methodology (RSM) to identify optimal conditions. For example, a central composite design can balance cost and yield in cross-coupling reactions .

Q. What interdisciplinary approaches enhance the discovery of novel applications for this diamine?

- Methodology : Integrate cheminformatics (e.g., QSAR models) with high-throughput screening to predict biological or material science applications. Collaborate with ICReDD’s "chemical reaction design" framework, which merges computation, data mining, and automated experimentation .

Q. How can AI-driven simulations improve process scalability for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.